

toxicological profile of Penconazol Hydroxide

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Compound of Interest

Compound Name: Penconazol Hydroxide

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Toxicological Profile of Penconazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of penconazole, a systemic triazole fungicide. The information presented is collated from various scientific and regulatory sources to support research and development activities. This document adheres to stringent data presentation and visualization requirements, offering clearly structured tables, detailed experimental protocols, and diagrams of relevant pathways and workflows.

Executive Summary

Penconazole is a fungicide that primarily acts by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1][2] Its toxicological profile has been evaluated by numerous regulatory bodies, including the Joint FAO/WHO Meeting on Pesticide Residues (JMPR).[3][4] Penconazole exhibits low acute oral toxicity.[5] The primary metabolites identified in humans are a monohydroxyl-derivative (PEN-OH) and a carboxyl-derivative (PEN-COOH).[6][7] While generally not considered genotoxic or carcinogenic, penconazole has been linked to potential endocrine-disrupting effects and reproductive toxicity at high doses.[8][9]

Quantitative Toxicological Data

The following tables summarize key quantitative data from various toxicological studies on penconazole.

Table 1: Acute Toxicity of Penconazole

Test Type	Species	Route of Exposure	Value	Reference
LD50	Rat	Oral	2125 mg/kg	[10]
48-h EC50	Daphnia magna	Aquatic	326.8 µg/L	[11]

Table 2: No-Observed-Adverse-Effect Levels (NOAELs)

Study Duration	Species	Effect	NOAEL	Reference
2-Year	Mouse	-	150 ppm (equal to 17 mg/kg bw/day)	[5]
2-Year	Rat	-	75 ppm (equal to 3.8 mg/kg bw/day)	[5]
1-Year	Dog	-	100 ppm (equal to 3 mg/kg bw/day)	[5]
Two-generation reproduction	Rat	Reproductive toxicity	250 ppm (equal to 20 mg/kg bw/day)	[9]
Teratology	Rat	Maternal and embryofetal toxicity	30 mg/kg bw/day	[5]
Teratology	Rat	Maternal toxicity	100 mg/kg bw/day	[9]
Teratology	Rat	Embryo and fetal toxicity	100 mg/kg bw/day	[9]
Teratology	Rabbit	-	75 mg/kg bw/day	[5]

Table 3: Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD)

Value	Organization	Basis	Value	Reference
ADI	JMPR	1-year study in dogs	0-0.03 mg/kg bw	[3]
ARfD	JMPR	-	0.8 mg/kg bw	[4]

Experimental Protocols

This section details the methodologies for key toxicological experiments cited in this guide.

Acute Oral Toxicity Study (LD50) in Rats

- Test Guideline: Based on OECD Test Guideline 401.
- Animals: Wistar rats.
- Administration: Penconazole was administered orally by gavage.
- Dosage: A single dose of 2125 mg/kg body weight was administered.[10]
- Observation Period: Animals were observed for clinical signs of toxicity and mortality for a period of 14 days.
- Endpoint: The LD50 value was determined as the dose causing mortality in 50% of the treated animals.[10]

Two-Generation Reproduction Study in Rats

- Test Guideline: Based on OECD Test Guideline 416.
- Animals: Sprague-Dawley rats.
- Administration: Penconazole was administered through the diet at concentrations of 0, 80, 400, and 2000 ppm.[9]

- **Study Design:** The F0 generation was exposed for a pre-mating period and throughout mating, gestation, and lactation. The F1 generation was selected from the F0 offspring and was also exposed through the diet for their entire lifecycle.
- **Endpoints:** Reproductive performance (mating index, fertility, gestation length), pup viability, growth, and development were assessed. The NOAEL for reproductive toxicity was determined based on a decreased mating index at the highest dose.[\[9\]](#)

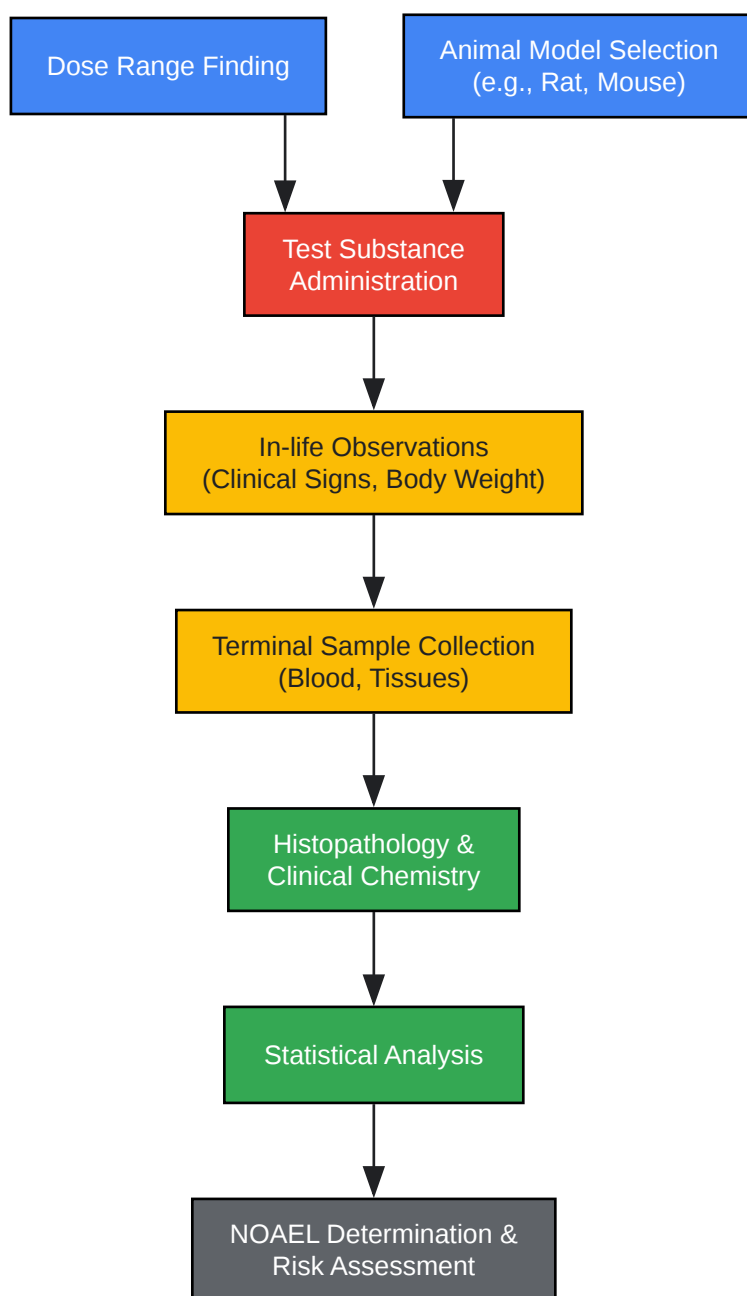
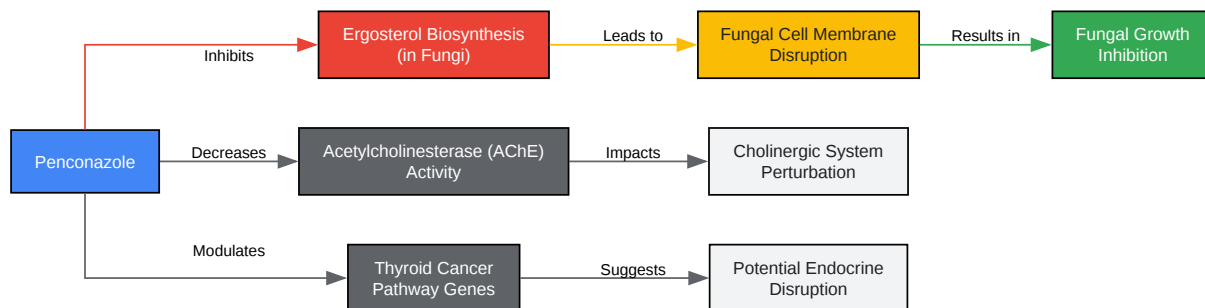
Human Metabolism and Excretion Study

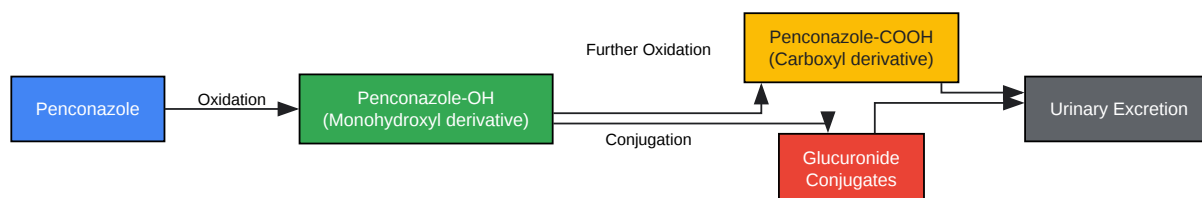
- **Study Design:** A human oral dosing study was conducted with three volunteers.
- **Dosage:** A single oral dose of 0.03 mg/kg body weight of penconazole was administered.[\[12\]](#)
- **Sample Collection:** Timed urine samples were collected pre-dose and up to 48 hours post-dose.[\[12\]](#)
- **Analytical Method:** An LC-MS/MS method was developed for the analysis of penconazole and its metabolites (penconazole-OH and penconazole-COOH) in urine.[\[12\]](#)
- **Endpoint:** The study aimed to identify the primary urinary metabolites and determine the excretion kinetics. The results showed that penconazole-OH is the major metabolite, largely excreted as a conjugate.[\[12\]](#)

Visualizations

Signaling Pathways and Mechanisms

The primary mechanism of action for penconazole is the inhibition of sterol biosynthesis in fungi.[\[1\]](#)[\[13\]](#) It also has the potential to interact with other biological pathways.





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